molecular formula C30H39N5O7S2 B10849351 H-Tyr-c[pen-Gly-Phe-pen]OH

H-Tyr-c[pen-Gly-Phe-pen]OH

Cat. No.: B10849351
M. Wt: 645.8 g/mol
InChI Key: MCMMCRYPQBNCPH-ZNNNFZKMSA-N
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Description

H-Tyr-c[pen-Gly-Phe-pen]OH is a cyclic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a cyclic framework formed by the amino acids tyrosine, penicillamine, glycine, and phenylalanine. The cyclic nature of this peptide imparts stability and resistance to enzymatic degradation, making it a valuable candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-c[pen-Gly-Phe-pen]OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Subsequent amino acids, including penicillamine, glycine, and phenylalanine, are sequentially added using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The cyclic structure is achieved through cyclization, often facilitated by ring-closing metathesis (RCM) using catalysts like the Grubbs’ catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is used to obtain the final product in a stable, dry form .

Chemical Reactions Analysis

Types of Reactions: H-Tyr-c[pen-Gly-Phe-pen]OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

H-Tyr-c[pen-Gly-Phe-pen]OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-Tyr-c[pen-Gly-Phe-pen]OH involves its interaction with opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in analgesic effects. The cyclic structure enhances its binding affinity and selectivity for specific receptor subtypes .

Comparison with Similar Compounds

Uniqueness: H-Tyr-c[pen-Gly-Phe-pen]OH is unique due to its specific amino acid composition and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation. This makes it a promising candidate for therapeutic applications where prolonged activity is desired .

Properties

Molecular Formula

C30H39N5O7S2

Molecular Weight

645.8 g/mol

IUPAC Name

(13R)-13-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24?/m1/s1

InChI Key

MCMMCRYPQBNCPH-ZNNNFZKMSA-N

Isomeric SMILES

CC1([C@@H](C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N)C

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C

Origin of Product

United States

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